![molecular formula C15H20O4 B1210671 Hirsutic acid C CAS No. 3650-17-7](/img/structure/B1210671.png)
Hirsutic acid C
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Overview
Description
Hirsutic acid C is a sesquiterpenoid.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Hirsutic acid C has been a subject of chemical synthesis studies. Singh et al. (2004) and Yuan et al. (2010) described methods for synthesizing hirsutic acid C, highlighting the chemical complexity and the need for specific synthesis techniques. Singh et al. (2004) used a cycloaddition of cyclohexa-2,4-dienone with methyl methacrylate and a triplet sensitized 1,2-acyl shift, while Yuan et al. (2010) employed a tandem Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol reaction (Singh, Tosh, & Mobin, 2004)(Yuan, Jiao, & Yu, 2010).
Dermatological Research
- Hirsutism Studies : Although not directly associated with hirsutic acid C, research on hirsutism provides context for understanding potential applications of hirsutic acid C in dermatology. Studies by Banihashemi et al. (2011) and Martin et al. (2008) explore the treatment and management of hirsutism, a condition involving excessive hair growth, which could be relevant if hirsutic acid C has implications in hair growth modulation (Banihashemi et al., 2011)(Martin et al., 2008).
properties
CAS RN |
3650-17-7 |
---|---|
Product Name |
Hirsutic acid C |
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,3R,5S,7R,8R,10R,11R)-10-hydroxy-5,8-dimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylic acid |
InChI |
InChI=1S/C15H20O4/c1-7-10(16)11-15(19-11)5-8-4-13(2,12(17)18)6-9(8)14(7,15)3/h8-11,16H,1,4-6H2,2-3H3,(H,17,18)/t8-,9-,10-,11-,13+,14+,15-/m1/s1 |
InChI Key |
IZLOHISHEUGGDJ-BLYYJXBTSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H]2C[C@]34[C@H](O3)[C@@H](C(=C)[C@]4([C@@H]2C1)C)O)C(=O)O |
SMILES |
CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C(=O)O |
Canonical SMILES |
CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C(=O)O |
Other CAS RN |
3650-17-7 |
synonyms |
hirsutic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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